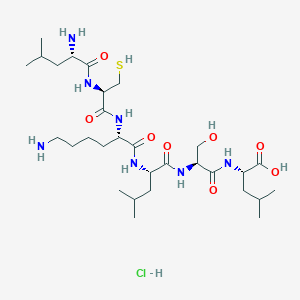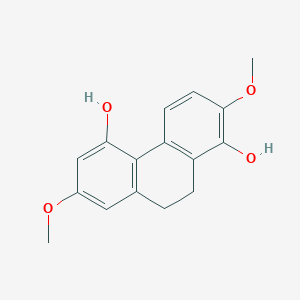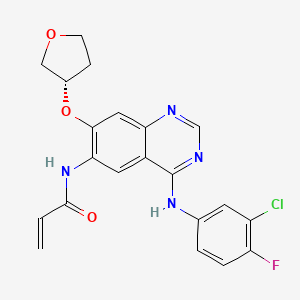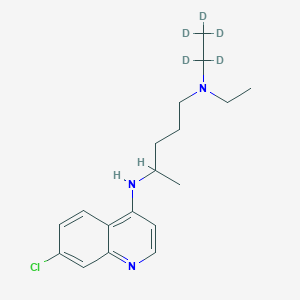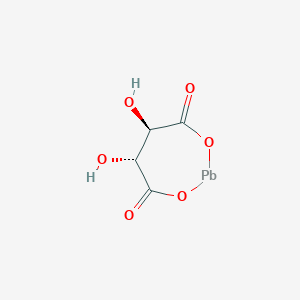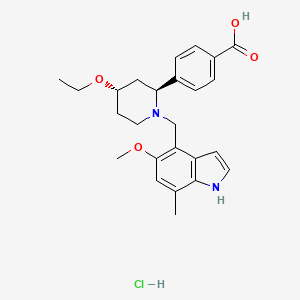
Iptacopan hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von LNP023 (Hydrochlorid) umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen hergestellt wird, die eine hohe Reinheit und Wirksamkeit gewährleisten . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Ausbeute und die Aufrechterhaltung der Qualität des Endprodukts unter Einhaltung strenger regulatorischer Standards .
Analyse Chemischer Reaktionen
LNP023 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, wobei der Schwerpunkt auf seiner Wechselwirkung mit Faktor B liegt. Die Verbindung zeigt eine direkte, reversible und hoch affine Bindung an den humanen Faktor B mit einer Dissoziationskonstante (KD) von 7,9 Nanomolar . Die wichtigsten Reaktionen sind:
Hemmung von Faktor B: LNP023 (Hydrochlorid) hemmt Faktor B mit einem Hemmkonzentrationswert (IC50) von 10 Nanomolar.
Hemmung des Komplementwegs: Die Verbindung blockiert die Komplement-induzierte Hämolyse und C3d-Opsonierung.
Wissenschaftliche Forschungsanwendungen
LNP023 (Hydrochlorid) hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Medizin: Es wird zur Behandlung von paroxysmaler nächtlicher Hämoglobinurie, IgA-Nephropathie, C3-Glomerulopathie und idiopathischer Membranonephropathie untersucht
Wirkmechanismus
LNP023 (Hydrochlorid) übt seine Wirkung aus, indem es Faktor B hemmt, einen wichtigen Bestandteil des alternativen Wegs des Komplementsystems. Durch die Bindung an Faktor B verhindert die Verbindung die Bildung von C3-Konvertase und anschließend C5-Konvertase, die für die Aktivierung der Komplementkaskade unerlässlich sind . Diese Hemmung reduziert die Hämolyse und Entzündung und bietet therapeutische Vorteile bei Krankheiten wie paroxysmaler nächtlicher Hämoglobinurie .
Wissenschaftliche Forschungsanwendungen
LNP023 (hydrochloride) has a wide range of scientific research applications:
Wirkmechanismus
LNP023 (hydrochloride) exerts its effects by inhibiting factor B, a crucial component of the alternative pathway of the complement system. By binding to factor B, the compound prevents the formation of C3 convertase and subsequently C5 convertase, which are essential for the activation of the complement cascade . This inhibition reduces hemolysis and inflammation, providing therapeutic benefits in diseases like paroxysmal nocturnal hemoglobinuria .
Vergleich Mit ähnlichen Verbindungen
LNP023 (Hydrochlorid) ist aufgrund seiner hohen Selektivität und Potenz als Faktor-B-Inhibitor einzigartig. Ähnliche Verbindungen umfassen:
Ravulizumab: Ein weiterer monoklonaler Antikörper, der auf C5 abzielt, mit einer längeren Halbwertszeit im Vergleich zu Eculizumab.
Pegcetacoplan: Ein Hemmer des Komplementproteins C3, der eine Wirksamkeit bei der Prävention sowohl intravaskulärer als auch extravaskulärer Hämolyse zeigt.
LNP023 (Hydrochlorid) zeichnet sich durch seine orale Bioverfügbarkeit und die Fähigkeit aus, Faktor B zu hemmen, wodurch ein anderer Wirkmechanismus als bei anderen Komplementhemmern geboten wird .
Eigenschaften
IUPAC Name |
4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4.ClH/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3;/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29);1H/t19-,22-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZXOFFLNHXEJE-CQERKEQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646321-63-2 | |
| Record name | Iptacopan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1646321632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IPTACOPAN HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9HY4W0ZW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



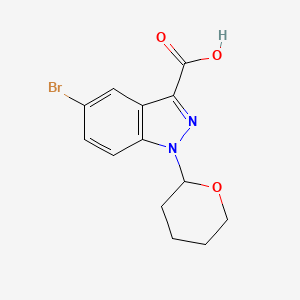
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate](/img/structure/B8116965.png)
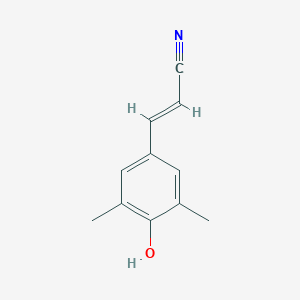
![2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol](/img/structure/B8116977.png)
![7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol](/img/structure/B8116983.png)
![8-Bromo-1-chlorodibenzo[b,d]furan](/img/structure/B8116989.png)
![6-Bromo-2-chlorodibenzo[b,d]furan](/img/structure/B8116990.png)
